molecular formula C21H15ClN4O B12190624 3-{(E)-[(4-chlorophenyl)imino]methyl}-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(E)-[(4-chlorophenyl)imino]methyl}-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12190624
M. Wt: 374.8 g/mol
InChI Key: AXKKARQUBMIGRP-UHFFFAOYSA-N
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Description

3-{(E)-[(4-Chlorophenyl)imino]methyl}-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a structurally complex heterocyclic compound belonging to the 4H-pyrido[1,2-a]pyrimidin-4-one family. Its core structure features a pyrido-pyrimidinone scaffold substituted with a (4-chlorophenyl)imino methyl group at position 3 and a phenylamino group at position 2. Such structural features are critical for modulating biological activity, particularly in therapeutic contexts like gastroprotection, as suggested by studies on related derivatives .

Properties

Molecular Formula

C21H15ClN4O

Molecular Weight

374.8 g/mol

IUPAC Name

2-anilino-3-[(4-chlorophenyl)iminomethyl]pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C21H15ClN4O/c22-15-9-11-16(12-10-15)23-14-18-20(24-17-6-2-1-3-7-17)25-19-8-4-5-13-26(19)21(18)27/h1-14,24H

InChI Key

AXKKARQUBMIGRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)N3C=CC=CC3=N2)C=NC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(E)-[(4-chlorophenyl)imino]methyl}-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with 2-aminopyridine to form an imine intermediate. This intermediate then undergoes cyclization with phenyl isocyanate to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{(E)-[(4-chlorophenyl)imino]methyl}-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions may require aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{(E)-[(4-chlorophenyl)imino]methyl}-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access . This inhibition can disrupt cell cycle progression and induce apoptosis in cancer cells. The compound’s unique structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Substituents (Positions) Molecular Weight (g/mol) Notable Properties/Activities
Target Compound 3: (E)-4-chlorophenyliminomethyl; 2: phenylamino ~393.8* Potential gastroprotective activity
2-[(4-Methylbenzyl)amino]-3-{(E)-[(4-methylbenzyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 3/2: 4-methylbenzyl ~428.5 Increased lipophilicity due to methyl groups
(E)-2-(allylamino)-3-((allylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one 3/2: allyl 268.31 Lower molecular weight; potential for reactivity
7-(Piperazin-1-yl)-2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one 7: piperazinyl; 2: 3,4-dimethoxyphenyl ~422.5 Enhanced solubility via piperazine
3-Butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one 3: butyl; 2: hydroxy ~248.3 Simplified structure; possible metabolic stability

*Calculated based on formula C₂₁H₁₆ClN₅O.

Key Observations:

Electron-Withdrawing vs.

Amino/Imine Functionality: The phenylamino group at position 2 distinguishes it from compounds with alkylamino (e.g., allyl in ) or sulfanyl groups (e.g., ), which may alter hydrogen-bonding interactions .

Heterocyclic Modifications : Derivatives with piperazine or morpholine rings () exhibit improved aqueous solubility, whereas the target compound’s lack of such groups may limit bioavailability but enhance membrane permeability .

Pharmacological and Biochemical Insights

  • Gastroprotective Activity: highlights that unsaturated 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides with methyl and cyclopentyl groups show superior cytoprotection in rat models. While the target compound lacks a carboxamide group, its 4-chlorophenylimino moiety may confer similar efficacy via hydrophobic interactions with gastric mucosal targets .
  • Antimicrobial and Anticancer Potential: Compounds with fluorinated or thiazolidinone substituents (e.g., ) demonstrate varied bioactivities, suggesting that the target compound’s chloro and phenyl groups could be optimized for specific therapeutic pathways .

Physicochemical and Pharmacokinetic Profiles

  • Metabolic Stability : The absence of metabolically labile groups (e.g., allyl in ) may improve the target compound’s half-life relative to rapidly cleared derivatives .

Biological Activity

3-{(E)-[(4-chlorophenyl)imino]methyl}-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure, including a pyrido[1,2-a]pyrimidin-4-one core, which is believed to contribute to its pharmacological properties. The molecular formula of this compound is C22H17ClN4O, with a molecular weight of approximately 388.8 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions, starting from the condensation of 4-chlorobenzaldehyde with 2-aminopyridine to form an imine intermediate. This intermediate then undergoes cyclization with phenyl isocyanate to yield the final product. Common solvents used include ethanol or acetonitrile, and the reaction often requires heating to facilitate cyclization .

The biological activity of 3-{(E)-[(4-chlorophenyl)imino]methyl}-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is primarily attributed to its interaction with specific molecular targets in biological systems. It may act as an inhibitor of certain enzymes, particularly cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access. This mechanism suggests potential applications in cancer therapy and other diseases where CDK inhibition is beneficial .

Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Its ability to interfere with cell cycle regulation through CDK inhibition positions it as a candidate for further investigation in cancer therapeutics.
  • Antimicrobial Properties : Initial evaluations suggest that it may possess antimicrobial activity against various bacterial strains, although specific data on its efficacy against particular pathogens are still under investigation .
  • Enzyme Inhibition : Beyond CDKs, there is potential for this compound to inhibit other enzymes involved in key metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Case Studies and Research Findings

Recent research has highlighted the biological activity of similar compounds within the pyrido[1,2-a]pyrimidine class. For instance:

  • A study involving derivatives showed significant anticancer activity, with IC50 values indicating effective inhibition of tumor cell lines .
  • Another investigation into related compounds demonstrated moderate antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting that structural modifications could enhance antimicrobial efficacy .

Data Table: Biological Activity Overview

Biological ActivityObserved EffectsReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialModerate activity against specific bacteria
Enzyme InhibitionPotential inhibition of CDKs

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